molecular formula C11H11FN2O B8412791 C-[3-(4-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methylamine

C-[3-(4-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methylamine

Cat. No. B8412791
M. Wt: 206.22 g/mol
InChI Key: VNHXGDNKAOGNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-[3-(4-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methylamine is a useful research compound. Its molecular formula is C11H11FN2O and its molecular weight is 206.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality C-[3-(4-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C-[3-(4-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanamine

InChI

InChI=1S/C11H11FN2O/c1-7-10(6-13)11(14-15-7)8-2-4-9(12)5-3-8/h2-5H,6,13H2,1H3

InChI Key

VNHXGDNKAOGNDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

As described for example 167b, 2-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethyl]-isoindole-1,3-dione (5.9 mg, 18 mmol), instead of 2-[3-(3-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethyl]-isoindole-1,3-dione, was converted to the title compound (2.0 g, 54%) which was obtained as a light yellow oil. MS: m/e=190.3 [M+H]+.
Name
2-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethyl]-isoindole-1,3-dione
Quantity
5.9 mg
Type
reactant
Reaction Step One
Name
2-[3-(3-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethyl]-isoindole-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
54%

Synthesis routes and methods II

Procedure details

To a solution of 2-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethyl]-isoindole-1,3-dione (5.9 g, 18 mmol) in THF (248 mL) and ethanol (21 mL) at 0° C. was added hydrazine hydrate (6.7 g, 6.5 mL, 134 mmol) and the resulting mixture stirred at room temperature overnight. The mixture was then filtered and the filtrate diluted with HCl (1 N) and extracted with ethyl acetate. The combined organic extracts were then washed with HCl (1 N) and the aqueous layer made basic with NaOH (6 N). The aqueous layers were extracted with ethyl acetate and the combined organic layers washed with brine and dried over sodium sulfate. Concentration afforded the title compound (2.0 g, 54%) as a light yellow oil. MS: m/e=190.3 [M+H]+.
Name
2-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethyl]-isoindole-1,3-dione
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
248 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Yield
54%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.